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Compound of Interest

Compound Name: 2,6-Difluoro-4-nitroaniline

Cat. No.: B181332

Abstract: This document provides a comprehensive technical overview of the physicochemical
properties of 2,6-Difluoro-4-nitroaniline (CAS No: 23156-27-6). It is intended for researchers,
scientists, and professionals in the fields of chemical synthesis and drug development. This
guide consolidates key quantitative data, details standard experimental methodologies for their
determination, and presents logical workflows relevant to chemical characterization.

Chemical Identity and Structure

2,6-Difluoro-4-nitroaniline is a fluorinated aromatic amine. Its chemical structure consists of
an aniline ring substituted with two fluorine atoms at positions 2 and 6, and a nitro group at
position 4.

IUPAC Name: 2,6-difluoro-4-nitroaniline[1]

Molecular Formula: CeHaF2N202[1][2][3]

SMILES: C1=C(C=C(C(=C1F)N)F)--INVALID-LINK--[O-][1]

InChl Key: WDFFWUVELIFAOP-UHFFFAOY SA-N[1]

Physicochemical Data Summary

The key physicochemical properties of 2,6-Difluoro-4-nitroaniline are summarized in the table
below. These parameters are crucial for predicting the compound's behavior in various
chemical and biological systems.
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Property Value Source(s)
Molecular Weight 174.10 g/mol [1112]
Physical Form Solid, crystalline powder [41[5]
Color Bright greenish lemon [5]

Melting Point 160-164 °C [4]

Boiling Point 293.1 °C (at 760 mmHg) [4]

Flash Point 131 °C [415]

pKa (Predicted) -1.97 £0.20 [5]

LogP (Computed) 1.3 [1]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key
physicochemical properties of a solid organic compound like 2,6-Difluoro-4-nitroaniline.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity.[1] A sharp melting range typically
signifies high purity, whereas a broad and depressed range suggests the presence of
impurities.[1]

Methodology:

o Sample Preparation: A small amount of the dry, crystalline 2,6-Difluoro-4-nitroaniline is
finely powdered. The open end of a glass capillary tube is dipped into the powder.[6] The
tube is then gently tapped on a hard surface to pack the sample into the closed end, aiming
for a sample height of 1-2 mm.[6]

o Apparatus Setup: The prepared capillary tube is attached to a thermometer, ensuring the
sample is aligned with the thermometer bulb.[7] This assembly is placed in a heating
apparatus, such as a Thiele tube containing mineral oil or a digital melting point apparatus
with a heated metal block.[1][7]

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2774175
https://www.scbt.com/p/2-6-difluoro-4-nitroaniline-23156-27-6
https://aksci.com/item_detail.php?cat=N601
https://m.chemicalbook.com/ProductChemicalPropertiesCB6511931_EN.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB6511931_EN.htm
https://aksci.com/item_detail.php?cat=N601
https://aksci.com/item_detail.php?cat=N601
https://aksci.com/item_detail.php?cat=N601
https://m.chemicalbook.com/ProductChemicalPropertiesCB6511931_EN.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB6511931_EN.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2774175
https://www.benchchem.com/product/b181332?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2774175
https://pubchem.ncbi.nlm.nih.gov/compound/2774175
https://www.benchchem.com/product/b181332?utm_src=pdf-body
https://www.rsc.org/suppdata/gc/c4/c4gc00869c/c4gc00869c1.pdf
https://www.rsc.org/suppdata/gc/c4/c4gc00869c/c4gc00869c1.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Difluoro-4-nitroaniline
https://pubchem.ncbi.nlm.nih.gov/compound/2774175
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Difluoro-4-nitroaniline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181332?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Measurement: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute,
as the temperature approaches the expected melting point.[6]

Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop
of liquid appears, and T2, the temperature at which the entire sample has melted into a clear
liquid. The melting point is reported as the range T1-T2.[6]

Solubility Determination

Solubility testing provides insights into the polarity and intermolecular forces of a compound,

guiding solvent selection for reactions, purification, and formulation.

Methodology:

Sample Preparation: A small, pre-weighed amount of 2,6-Difluoro-4-nitroaniline (e.g., 10-
25 mg) is placed into a test tube.[8]

Solvent Addition: A measured volume of the desired solvent (e.g., water, ethanol, DMSO) is
added portion-wise to the test tube.

Observation: After each addition, the tube is vigorously shaken or vortexed for a set period
(e.g., 60 seconds).[9] The mixture is observed to determine if the solid has completely
dissolved.

Quantification: The process is repeated until the compound is fully dissolved. Solubility is
then expressed quantitatively (e.g., in mg/mL or mol/L) by calculating the total amount of
solute dissolved in the total volume of solvent added.[10] For qualitative assessment, terms

like "soluble,” "sparingly soluble,” or "insoluble" are used.

Octanol-Water Partition Coefficient (LogP)
Determination (Shake-Flask Method)

The LogP value is a measure of a compound's lipophilicity, a critical parameter in drug

development for predicting absorption, distribution, metabolism, and excretion (ADME)

properties.

Methodology:
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e Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, e.g.,
phosphate buffer at pH 7.4) are mixed and allowed to saturate for 24 hours to form two
immiscible phases.[11]

e Partitioning: A known mass of 2,6-Difluoro-4-nitroaniline is dissolved in one of the phases
(typically the one in which it is more soluble). This solution is then combined with the other
phase in a separation funnel.

o Equilibration: The funnel is shaken vigorously for a set period to allow the compound to
partition between the n-octanol and aqueous layers until equilibrium is reached. The mixture
is then left undisturbed for the phases to separate completely.[11]

e Analysis: A sample is carefully taken from each phase. The concentration of the compound in
both the n-octanol layer ([organic]) and the aqueous layer ([aqueous]) is determined using a
suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid
Chromatography (HPLC).

o Calculation: The partition coefficient (P) is calculated as the ratio of the concentrations: P =
[organic] / [aqueous]. The LogP is the base-10 logarithm of this value.[11]

Acid Dissociation Constant (pKa) Determination
(Potentiometric Titration)

The pKa value indicates the strength of an acid or base and determines the extent of ionization
of a compound at a given pH. This is vital for understanding its solubility, absorption, and
receptor binding characteristics.

Methodology:

e Solution Preparation: A precise amount of 2,6-Difluoro-4-nitroaniline is dissolved in a
suitable solvent (often a co-solvent system like water-methanol if aqueous solubility is low) to
create a solution of known concentration.

« Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a
magnetic stirrer. A standardized solution of a strong acid (e.g., HCI), as anilines are basic, is
placed in a burette.
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« Titration Process: The titrant (acid) is added to the aniline solution in small, precise
increments. After each addition, the solution is stirred to ensure homogeneity, and the pH is
recorded once the reading stabilizes.[8]

o Data Analysis: A titration curve is generated by plotting the recorded pH values (y-axis)
against the volume of titrant added (x-axis).

o pKa Determination: The equivalence point of the titration is identified from the steepest part
of the curve. The half-equivalence point is the volume of titrant that is half of the volume at
the equivalence point. The pH value at this half-equivalence point is equal to the pKa of the
conjugate acid of the aniline.[8]

Visualized Workflows and Relationships

The following diagrams illustrate a general workflow for chemical characterization and the
interplay between key physicochemical properties relevant to drug development.
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Fig. 1: General experimental workflow for physicochemical characterization.
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Fig. 2: Logical relationship of key properties in drug development.

Applications

2,6-Difluoro-4-nitroaniline is primarily utilized as a chemical intermediate in organic synthesis.
Its functional groups make it a versatile building block for more complex molecules. It is used in
the synthesis of dyes and pigments for colorants.[12] Furthermore, it serves as a precursor in
the development of agrochemicals, including certain herbicides and pesticides.[12] Its structure
is also of interest in pharmaceutical research for constructing novel therapeutic agents.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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